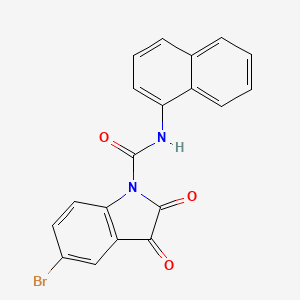

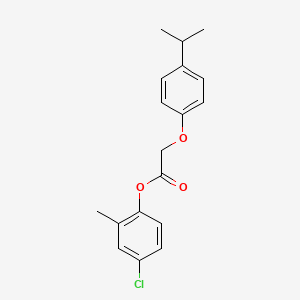

![molecular formula C11H11BrN4O2 B5551512 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidines, often involves multi-step chemical processes. A common approach includes the condensation of appropriate precursors under specific conditions to introduce the morpholinylcarbonyl group at the desired position on the pyrazolo[1,5-a]pyrimidine core. For example, the synthesis of related compounds, such as 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines, has been achieved through optimization of the 6-aryl substituent, demonstrating the versatility of these synthetic methodologies in accessing a wide variety of functionalized derivatives (Verheijen et al., 2009).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and related compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that significantly influence their chemical and biological properties. Studies on the molecular structure highlight the importance of substituents in determining the compound's activity and selectivity, as seen in the structural analysis and optimization of related pyrazolo[3,4-d]pyrimidines for selective inhibition of specific targets (Verheijen et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and potential biological activities. These compounds are part of broader families of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds, which have been synthesized and evaluated for various biological activities.

Pyrazolo[3,4-d]pyrimidine Derivatives

A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound analogs, highlights their potential biological activities. These compounds have been synthesized and tested for their activity against certain viruses, tumor cells, and parasites like Leishmania tropica. Among these derivatives, some showed significant activity against Para 3 virus and were potent inhibitors of leukemia cell growth (Cottam et al., 1984).

Antimicrobial and Antitumor Properties

Another avenue of research involves the evaluation of novel derivatives containing pyrazole, pyrimidine, and morpholine analogs for their antimicrobial activities. These compounds, synthesized through the amalgamation of various bio-active heterocycles, demonstrated enhanced antimicrobial activity upon the introduction of electron-withdrawing groups (Desai, Patel, & Dave, 2016).

Chemotherapeutic Potential

Research into pyrazolo[3,4-d]pyrimidines also encompasses their chemotherapeutic applications, particularly targeting mutations in cancer pathways. For instance, derivatives of this compound have been investigated for their efficacy against Bcr-Abl T315I mutant, a problematic mutation in chronic myeloid leukemia. This research led to the discovery of derivatives with significant activity against this mutation, demonstrating the potential for further development into chemotherapeutic agents (Radi et al., 2013).

Future Directions

The future directions for the research on “6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further investigations into its mechanism of action, its potential applications in the field of medicine, and the development of more efficient synthesis methods. Further studies could also explore its optical properties and potential applications in the field of optoelectronics .

properties

IUPAC Name |

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYUJIUSALQNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)